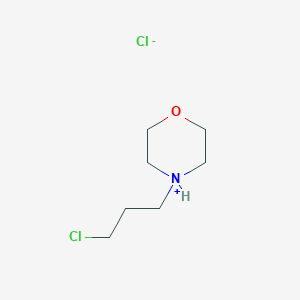
4-(3-Chloropropyl)morpholinehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloropropyl)morpholine hydrochloride is an organic compound with the molecular formula C7H14ClNO · HCl. It is a hydrochloride salt of 4-(3-chloropropyl)morpholine, which is known for its inhibitory effects on cancer and its use in chromatographic science to separate amines from aliphatic hydrocarbons . The compound is also known for its ability to inhibit epidermal growth factor (EGF) receptor tyrosine kinase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Chloropropyl)morpholine hydrochloride can be synthesized through the reaction of morpholine with 1-bromo-3-chloropropane . The reaction typically involves the following steps:
Reaction Setup: Morpholine is reacted with 1-bromo-3-chloropropane in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at a temperature of around 115°C.
Product Isolation: The product is then isolated and purified through standard techniques such as distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of 4-(3-chloropropyl)morpholine hydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as water or methanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Products: The major products formed from nucleophilic substitution reactions include various morpholine derivatives.
Oxidation Products: Oxidation reactions can lead to the formation of morpholine N-oxides.
Scientific Research Applications
4-(3-Chloropropyl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Biology: The compound has been shown to inhibit the proliferation of cells by inhibiting DNA synthesis.
Medicine: It has cancer-inhibiting properties and is used in research related to cancer treatment.
Industry: The compound is used in chromatographic science to separate amines from aliphatic hydrocarbons.
Mechanism of Action
The mechanism of action of 4-(3-chloropropyl)morpholine hydrochloride involves the inhibition of epidermal growth factor (EGF) receptor tyrosine kinase activity . This inhibition leads to the suppression of cell proliferation and the induction of cell death through the inhibition of protein synthesis. The compound’s ability to inhibit nucleophilic reactions involved in protein synthesis may also contribute to its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethyl)morpholine hydrochloride
- 1-(2-Chloroethyl)pyrrolidine hydrochloride
- 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride
Comparison
4-(3-Chloropropyl)morpholine hydrochloride is unique in its ability to inhibit EGF receptor tyrosine kinase activity, which is not a common feature among similar compounds . Additionally, its use in chromatographic science to separate amines from aliphatic hydrocarbons sets it apart from other related compounds .
Properties
IUPAC Name |
4-(3-chloropropyl)morpholin-4-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQECODMSWJOUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[NH+]1CCCCl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57616-74-7 |
Source


|
| Record name | 4-(3-Chloropropyl)morpholine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57616-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
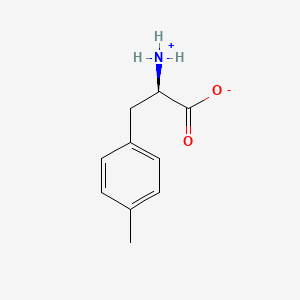

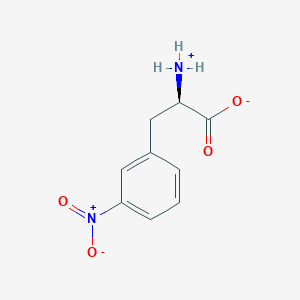
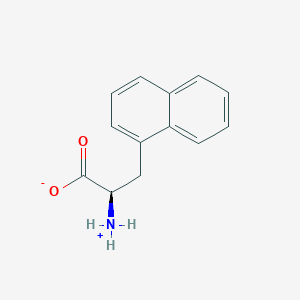
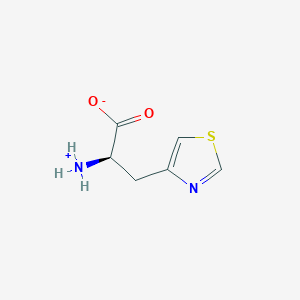
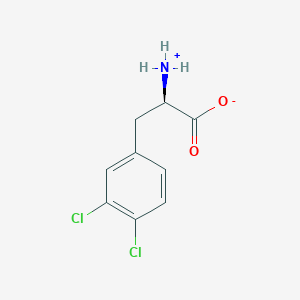
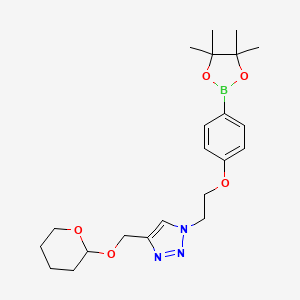
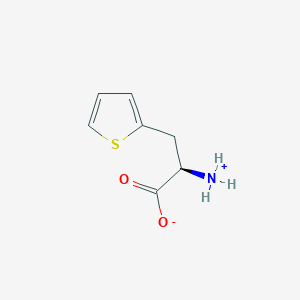
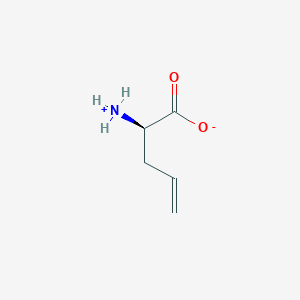
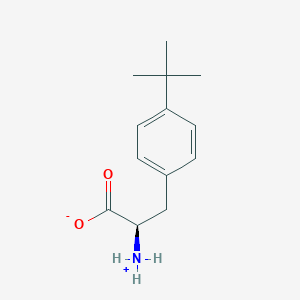

![3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid](/img/structure/B7766476.png)
![2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic acid](/img/structure/B7766484.png)
![6-[(5-Chloronaphthalen-2-yl)sulfonylamino]hexylazanium;chloride](/img/structure/B7766488.png)
